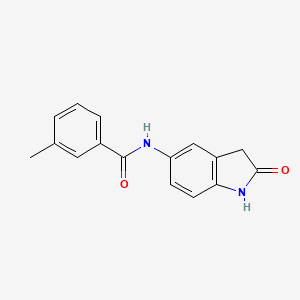![molecular formula C14H9NO4 B2413763 (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate CAS No. 100873-54-9](/img/structure/B2413763.png)
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a dioxoisoquinoline core structure, which is fused with a benzo ring and an acetate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions followed by cyclization. For example, the coupling of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst can lead to the formation of isoquinoline derivatives . Additionally, copper-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and acetonitrile can efficiently produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties.
科学的研究の応用
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share a similar dioxoisoquinoline core structure and exhibit anticancer activity.
Benzo[de]isoquinoline-1,3-dione derivatives: These derivatives are known for their chemosensor properties and biological activities.
Uniqueness
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate is unique due to its specific structural features and the presence of an acetate group, which can influence its reactivity and biological activity
特性
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8(16)19-15-13(17)10-6-2-4-9-5-3-7-11(12(9)10)14(15)18/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATRCBPAUJCECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

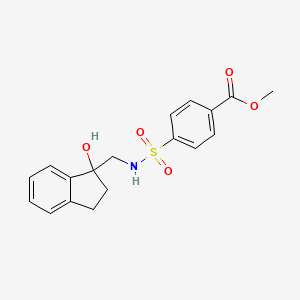
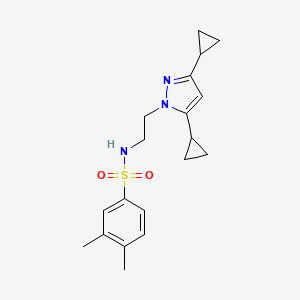
![3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B2413684.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)
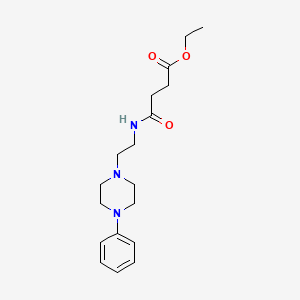
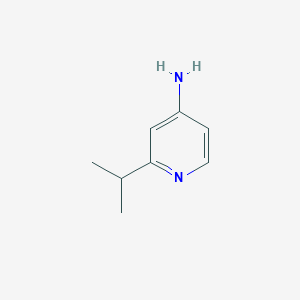
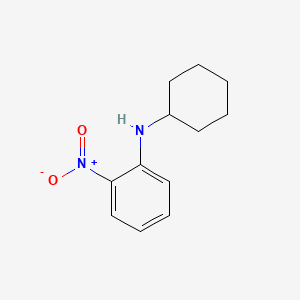

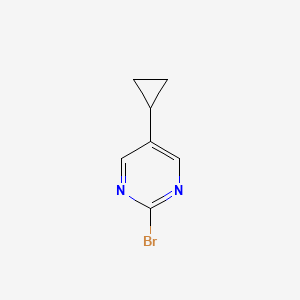

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/new.no-structure.jpg)
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2413701.png)
